(4-Benzylpent-4-en-1-yl)benzene
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Overview
Description
(4-Benzylpent-4-en-1-yl)benzene is an organic compound that features a benzene ring substituted with a benzyl group and a pentenyl chain. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpent-4-en-1-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of benzene derivatives, including this compound, often involves large-scale electrophilic aromatic substitution processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpent-4-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: HNO3, H2SO4, Cl2, Br2, AlCl3, anhydrous conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated benzene derivatives.
Scientific Research Applications
(4-Benzylpent-4-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Benzylpent-4-en-1-yl)benzene involves its interaction with various molecular targets through its aromatic ring and substituents. The benzene ring can participate in π-π interactions, while the benzyl and pentenyl groups can engage in hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s reactivity and binding affinity to different molecular targets .
Comparison with Similar Compounds
Similar Compounds
Benzylbenzene: Lacks the pentenyl chain, making it less versatile in certain reactions.
Pentylbenzene: Lacks the benzyl group, affecting its reactivity and applications.
Styrene: Contains a vinyl group instead of a pentenyl chain, leading to different polymerization properties
Uniqueness
(4-Benzylpent-4-en-1-yl)benzene is unique due to its combination of a benzyl group and a pentenyl chain, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
CAS No. |
61930-93-6 |
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Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
4-benzylpent-4-enylbenzene |
InChI |
InChI=1S/C18H20/c1-16(15-18-12-6-3-7-13-18)9-8-14-17-10-4-2-5-11-17/h2-7,10-13H,1,8-9,14-15H2 |
InChI Key |
BPLLOIALEJYKHA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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